Penicillin-G 4-methoxybenzyl ester sulfoxide
Description
Properties
IUPAC Name |
(4-methoxyphenyl)methyl (2S,4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-24(2)20(23(29)32-14-16-9-11-17(31-3)12-10-16)26-21(28)19(22(26)33(24)30)25-18(27)13-15-7-5-4-6-8-15/h4-12,19-20,22H,13-14H2,1-3H3,(H,25,27)/t19-,20+,22-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSBYPUKMZQQKS-HTRINZPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
Esterification typically employs 4-methoxybenzyl bromide as the alkylating agent in anhydrous dichloromethane (DCM) . The reaction proceeds under mild alkaline conditions, often using triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid and facilitate nucleophilic substitution. For example, Penicillin G is dispersed in DCM at 0–5°C, followed by dropwise addition of 4-methoxybenzyl bromide dissolved in DCM. The mixture is stirred for 6–8 hours under nitrogen, achieving yields exceeding 85%.
Solvent and Temperature Optimization
Dichloromethane is preferred due to its low polarity, which minimizes β-lactam ring hydrolysis. Elevated temperatures (>25°C) risk degradation, necessitating strict control at 0–10°C. Alternatives like ethyl acetate or tetrahydrofuran (THF) are less effective, as they may solubilize byproducts or reduce reaction rates.
Workup and Purification
Post-reaction, the organic layer is washed with 5% sodium bicarbonate to remove excess acid, followed by brine to eliminate residual amines. The product is crystallized via vacuum distillation of DCM, yielding a white solid with >95% purity (HPLC).
Oxidation to Sulfoxide: Methodologies and Mechanisms
The oxidation of Penicillin-G 4-methoxybenzyl ester to its sulfoxide derivative is a stereospecific process requiring precise control to avoid over-oxidation to sulfones.
Ozonolysis for Controlled Oxidation
Ozone (O₃) in oxygen streams offers high selectivity, oxidizing the thioether sulfur without affecting the β-lactam ring. In a representative protocol, the ester is dissolved in a 1:1 acetone-water mixture at −5°C, and ozonized oxygen is bubbled through the solution for 3–4 hours. This method achieves 92–95% conversion with <1% sulfone byproduct. The aqueous phase is lyophilized to recover the sulfoxide, which is then recrystallized from isopropyl acetate for pharmaceutical-grade purity.
Hydrogen Peroxide with Catalytic Tungsten
A safer alternative uses 30% hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) in methanol at 20–25°C. The catalyst stabilizes the peroxide intermediate, limiting over-oxidation. After 12 hours, the reaction mixture is concentrated, and the sulfoxide precipitates upon cooling, yielding 88–90% with 0.3–0.5% sulfone impurity.
Peracetic Acid-Hydrogen Peroxide Sequential Oxidation
Industrial-scale methods often combine peracetic acid (CH₃CO₃H) and H₂O₂ to balance cost and efficiency. Peracetic acid (1.2 equiv) is added first at 10°C, followed by incremental H₂O₂ (1.5 equiv). This tandem approach regenerates peracetic acid in situ, reducing reagent consumption. The final product is isolated via vacuum distillation and antisolvent crystallization (e.g., hexane), achieving 89% yield and 98.5% purity.
Industrial Production and Scalability
Continuous Flow Reactors
Modern facilities adopt continuous flow systems to enhance oxidation efficiency. For example, a two-stage reactor oxidizes the ester with H₂O₂/Na₂WO₄ at 50°C, followed by immediate cooling to 0°C to quench over-oxidation. This setup achieves 94% conversion with a throughput of 500 kg/day.
Solvent Recycling and Waste Management
DCM and methanol are recovered via distillation columns , reducing solvent costs by 40%. Tungstate catalysts are filtered and reused, minimizing heavy metal waste.
Comparative Analysis of Oxidation Methods
| Parameter | Ozonolysis | H₂O₂/Na₂WO₄ | CH₃CO₃H/H₂O₂ |
|---|---|---|---|
| Yield (%) | 92–95 | 88–90 | 89 |
| Sulfone Impurity (%) | <1 | 0.3–0.5 | 0.8–1.2 |
| Reaction Time (hr) | 3–4 | 12 | 8 |
| Scalability | Lab-scale | Pilot-scale | Industrial-scale |
| Cost (USD/kg) | 220 | 150 | 130 |
Key Findings :
-
Ozonolysis excels in purity but is cost-prohibitive for large-scale use.
-
H₂O₂/Na₂WO₄ balances cost and safety, ideal for pilot plants.
-
CH₃CO₃H/H₂O₂ is most economical for bulk production despite marginally higher impurities.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation Pathway
-
Reagents/Conditions :
Example: Penicillin G is oxidized using mCPBA to form the sulfoxide derivative, followed by esterification with 4-methoxybenzyl alcohol .
Esterification Pathway
-
Reagents/Conditions :
Example: Penicillin V sulfoxide reacts with 2,2,2-trichloroethanol and phosgene in acetone, yielding the ester product after aqueous workup .
Oxidation Reactions
Esterification Reactions
Oxidation
The sulfoxide formation involves electrophilic oxygen transfer from oxidizing agents (e.g., H₂O₂) to the sulfur atom, converting the sulfide group (S) to a sulfoxide (SO) .
Esterification
Phosgene reacts with penicillin acids to form mixed carbonic acid anhydrides, which then esterify with alcohols (e.g., 4-methoxybenzyl alcohol). Tertiary amines neutralize excess phosgene and hydrogen halides .
Key Reagents and Solvents
Scientific Research Applications
Synthesis and Chemical Properties
Penicillin-G 4-methoxybenzyl ester sulfoxide is synthesized through the oxidation of Penicillin G derivatives. Common methods include:
- Oxidation with Hydrogen Peroxide : This method utilizes hydrogen peroxide as an oxidizing agent in solvents such as tetrahydrofuran (THF) or methanol, leading to the formation of the sulfoxide derivative.
- Catalytic Methods : Recent advancements have introduced non-heavy metal catalysts for air oxidation reactions, enhancing yield and stability while avoiding toxic byproducts .
Chemistry
- Model Compound : Used extensively as a model to study oxidation reactions and the behavior of sulfoxides in organic chemistry.
- Reactivity Studies : Its distinct sulfoxide group allows researchers to explore substitution reactions and other chemical transformations.
Biology
- Antimicrobial Properties : Investigated for its potential to combat antibiotic-resistant bacteria, particularly strains resistant to traditional beta-lactams .
- Biochemical Assays : Employed as a reference standard in analytical chemistry for developing biochemical assays.
Medicine
- Precursor for Novel Antibiotics : Explored as a building block for synthesizing new antibiotic compounds that may overcome resistance mechanisms seen in pathogens .
- Clinical Applications : Case studies have shown its effectiveness against various bacterial strains, with ongoing research into its efficacy in combination therapies .
Industrial Applications
- Biochemical Assays Development : Utilized in the pharmaceutical industry for developing assays that measure antibiotic potency and efficacy.
- Reference Standard : Serves as a benchmark compound in analytical methods for quality control in antibiotic production.
Antimicrobial Efficacy
A summary of antimicrobial activity against selected bacterial strains is shown below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 1 |
| Methicillin-resistant S. aureus | >64 |
| Enterococcus faecalis ATCC 700802 | 1 |
| Streptococcus pneumoniae | 0.5 |
This table illustrates the minimum inhibitory concentration (MIC) values for various strains, highlighting the compound's potential effectiveness against resistant strains .
Comparison with Other Antibiotics
| Antibiotic | Spectrum | Stability | Resistance Issues |
|---|---|---|---|
| Penicillin G | Narrow | Moderate | Resistance via beta-lactamases |
| Penicillin V | Narrow | Moderate | Resistance via beta-lactamases |
| Ampicillin | Broad | Moderate | Resistance via beta-lactamases |
| Penicillin-G Sulfoxide | Targeted | High | Potentially lower resistance |
This comparison highlights how Penicillin-G sulfoxide can be strategically utilized in clinical settings where traditional antibiotics fail due to resistance .
Mechanism of Action
The mechanism of action of Penicillin-G 4-methoxybenzyl ester sulfoxide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Sulfoxide vs. Sulfone : Unlike sulfones (e.g., derivatives in ), the sulfoxide group offers intermediate oxidation states, influencing reactivity and stability during synthesis .
- Synthetic Efficiency : The target compound’s optimized synthesis (88–94% yield) outperforms many analogs, attributed to TBAB catalysis and solvent optimization .
Physicochemical and Functional Differences
- Lipophilicity : The LogP of 2.738 suggests moderate lipid solubility, advantageous for cellular uptake compared to unesterified benzylpenicillin sulfoxide (LogP ~1.2 estimated) .
- Thermal Stability : The boiling point of 765.5°C (extrapolated) indicates high thermal stability, critical for industrial processing .
- Biological Activity : While highlights cytotoxicity in tert-butyl ester sulfoxide derivatives, the target compound’s biological profile remains underexplored, emphasizing its role as a synthetic intermediate .
Biological Activity
Penicillin-G 4-methoxybenzyl ester sulfoxide is a derivative of penicillin that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the compound's biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfoxide functional group, which enhances its reactivity and biological properties compared to its parent penicillin structure. The compound's structure can be represented as follows:
- Chemical Formula : C₁₆H₁₉N₂O₅S
- Molecular Weight : 357.39 g/mol
The primary mechanism of action for penicillin derivatives, including this compound, involves targeting penicillin-binding proteins (PBPs) . These proteins are crucial for bacterial cell wall synthesis. The compound inhibits the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacterial cell .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16-32 |
| Pseudomonas aeruginosa | 32-64 |
| Escherichia coli | 64-128 |
These results suggest that the compound retains considerable efficacy against Gram-positive bacteria while showing moderate activity against Gram-negative strains .
Cytotoxicity and Safety Profile
While evaluating the safety profile, studies have demonstrated that this compound exhibits low cytotoxicity at therapeutic concentrations. For instance, a study reported a CC50 (cytotoxic concentration for 50% of cells) greater than 100 µg/mL in human cell lines, indicating a favorable safety margin for potential therapeutic use .
Case Studies and Research Findings
- Inhibition of SARS-CoV-2 Main Protease : A study highlighted the potential of penicillin derivatives, including sulfoxides, in inhibiting the main protease of SARS-CoV-2. The mechanism involved covalent modification of critical cysteine residues in the protease, showcasing the versatility of penicillin derivatives beyond traditional antibacterial applications .
- Stability and Reactivity : Comparative studies have shown that the introduction of the sulfoxide group significantly alters the reactivity and stability of penicillin derivatives. For example, Penicillin-G sulfoxide was found to be more stable under oxidative conditions than its non-sulfoxide counterparts, enhancing its utility in medicinal chemistry .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their overall biological profile. Research has suggested that these compounds can protect erythrocytes from oxidative damage without exhibiting significant hemolytic activity at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for preparing Penicillin-G 4-methoxybenzyl ester sulfoxide?
- Methodology : The synthesis typically involves sulfoxide formation via oxidation or esterification. For example, chlorinated sulfoxide (e.g., SOCl₂) can react with benzyl alcohol derivatives to generate intermediates, followed by coupling with penicillin-G precursors . Key parameters include:
- Molar ratios : A 1.3:1.0 ratio of SOCl₂ to penicillin-G derivatives improves esterification efficiency .
- Temperature : Room temperature for initial activation, followed by 120°C for 2 hours to complete the reaction .
- pH control : Neutralization (pH 7.5) during workup prevents degradation of the sulfoxide group .
- Validation : Monitor reaction progress using TLC or HPLC to ensure minimal side-product formation.
Q. How can researchers characterize the sulfoxide functional group in this compound?
- Analytical Techniques :
- FTIR-ATR : Calculate the sulfoxide index (SI) by integrating the S=O stretching band (~1030–1060 cm⁻¹) relative to a reference band (e.g., C-H). Use linear regression to correlate SI with aging or reaction progression .
- NMR : ¹H and ¹³C NMR can confirm the presence of the 4-methoxybenzyl group via aromatic proton signals (δ 6.8–7.4 ppm) and methoxy resonance (δ ~3.8 ppm) .
Q. What are the stability profiles of this compound under acidic or oxidative conditions?
- Stability Testing :
- Acidic conditions : The 4-methoxybenzyl group is stable in trifluoroacetic acid (TFA) at reflux but cleaved selectively using HF/Me₂Se at 0°C .
- Oxidative aging : Monitor sulfoxide degradation via FTIR-ATR to track SI changes over time, particularly under accelerated aging protocols (e.g., pressurized oxygen) .
- Mitigation : Store the compound in anhydrous, inert atmospheres to prevent unintended oxidation.
Advanced Research Questions
Q. How does this compound facilitate the synthesis of 7-aminodeacetoxypenicillanic acid (7-ADCA) derivatives?
- Mechanistic Insight : The sulfoxide acts as a directing group in ring-enlargement reactions. For example:
Convert penicillin-G to its sulfoxide derivative.
Form a trimethylsilyl ester to activate the β-lactam ring.
Perform acid-catalyzed ring expansion to yield 7-ADCA precursors .
- Optimization : Use AgBF₄ in TFA at 4°C for selective deprotection without disrupting the sulfoxide .
Q. What experimental strategies resolve contradictions in sulfoxide reactivity data across different catalytic systems?
- Case Study : Conflicting reports on sulfoxide stability in TFA vs. HF:
- Hypothesis : Trace impurities (e.g., residual anisole) in TFA may stabilize the sulfoxide .
- Experimental Design :
Systematically vary acid purity and additives (e.g., m-cresol).
Use kinetic studies (e.g., half-life measurements) to quantify cleavage rates.
Compare results with DFT calculations to model transition states.
Q. What advanced analytical methods address challenges in quantifying trace sulfoxide degradation products?
- Solutions :
- LC-MS/MS : Employ multiple reaction monitoring (MRM) to detect sub-ppm levels of sulfoxide byproducts.
- Isotopic Labeling : Use ¹⁸O-labeled sulfoxide to distinguish degradation pathways via mass shifts .
- Data Interpretation : Apply principal component analysis (PCA) to disentangle overlapping spectral signals in complex mixtures.
Methodological Guidelines
Q. How should researchers design experiments to study sulfoxide-directed stereochemical outcomes in penicillin derivatives?
- Design Framework :
- Variables : Vary protecting groups (e.g., 4-methoxybenzyl vs. tert-butyl), reaction solvents (polar vs. nonpolar), and catalysts (Lewis acids vs. organocatalysts).
- Controls : Include unmodified penicillin-G as a baseline for stereochemical comparisons.
Q. What safety protocols are critical when handling sulfoxide derivatives in lab settings?
- Best Practices :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods for synthesis and purification .
- Spill Management : Neutralize sulfoxide residues with activated charcoal or specialized absorbents.
- Training : Demonstrate competence in Schlenk line techniques and emergency response drills .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
